molecular formula C21H24N4O2 B2474662 2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706112-96-0

2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2474662
CAS No.: 1706112-96-0
M. Wt: 364.449
InChI Key: COWXFNUFPSCCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 2-(1H-pyrrol-1-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have been synthesized and studied for their antimicrobial activity. The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone derivatives has shown significant antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011). Similarly, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have been synthesized, displaying strong antimicrobial activity and providing insights into structure-activity relationships (Krolenko, Vlasov, & Zhuravel, 2016).

Hydrogen Bonding and Molecular Interactions

The study of hydrogen-bonding patterns in enaminones, including compounds with structural similarities to the chemical of interest, has provided valuable information on the interactions that stabilize these molecules. The investigations have highlighted the importance of intra- and intermolecular hydrogen bonding in determining the molecular structure and potentially the biological activity of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Antagonist Interactions with Receptors

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound bearing structural similarities, has been studied for its interaction with the CB1 cannabinoid receptor. This research offers insights into how similar compounds could modulate receptor activity through specific molecular interactions, indicating the potential for designing targeted therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Hydroaminomethylation Reactions

The application of pyrrole-substituted phosphine ligands in hydroaminomethylation reactions has shown high activities and selectivities, indicating the usefulness of such chemical frameworks in facilitating chemical transformations. This research could pave the way for more efficient synthesis methods for complex organic molecules, including those with potential pharmaceutical applications (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).

Properties

IUPAC Name

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-7-2-3-9-18(16)21-22-19(27-23-21)13-17-8-6-12-25(14-17)20(26)15-24-10-4-5-11-24/h2-5,7,9-11,17H,6,8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWXFNUFPSCCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.